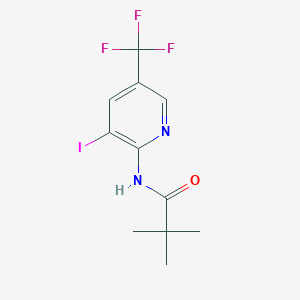

N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide

描述

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound features a complex three-dimensional arrangement centered around a pyridine ring system that serves as the primary structural scaffold. The pyridine ring contains nitrogen at position 1, with strategic substitutions at positions 2, 3, and 5 that significantly influence the overall molecular geometry and electronic distribution. The iodine atom at position 3 provides substantial steric bulk and polarizability, while the trifluoromethyl group at position 5 introduces significant electronegativity and hydrophobic character to the aromatic system.

The pivalamide moiety attached at position 2 of the pyridine ring contributes to the compound's overall conformational preferences through its bulky tertiary carbon structure. This structural element, derived from pivalic acid, creates significant steric hindrance that influences both the compound's reactivity patterns and its ability to form intermolecular interactions. The amide linkage provides a planar region that can participate in hydrogen bonding interactions, while the tert-butyl group extends into three-dimensional space, creating a hydrophobic pocket.

Crystallographic analysis reveals that the compound adopts a conformation where the pivalamide group is positioned to minimize steric clashes with both the iodine substituent and the trifluoromethyl group. The dihedral angles between the pyridine ring and the amide plane are influenced by the electronic effects of the electron-withdrawing trifluoromethyl group and the electron-donating properties of the nitrogen atom in the heterocyclic ring. The presence of the iodine atom at position 3 creates additional conformational constraints due to its large van der Waals radius and polarizability.

Electronic Configuration and Bonding Interactions

The electronic configuration of this compound exhibits complex patterns of electron distribution influenced by the multiple heteroatoms and functional groups present in the structure. The pyridine nitrogen atom contributes a lone pair of electrons that significantly affects the electron density distribution throughout the aromatic ring system, creating regions of enhanced nucleophilicity and altered chemical reactivity compared to benzene analogues. The presence of the electronegative trifluoromethyl group at position 5 creates a strong electron-withdrawing effect that propagates through the π-system of the pyridine ring.

The iodine atom at position 3 introduces unique electronic characteristics due to its large size, high polarizability, and moderate electronegativity. This halogen substituent participates in halogen bonding interactions and contributes to the overall dipole moment of the molecule through its electron-withdrawing inductive effect. The carbon-iodine bond exhibits significant ionic character due to the electronegativity difference between carbon and iodine, creating a permanent dipole that influences intermolecular interactions and crystal packing arrangements.

The amide functional group connecting the pivalic acid moiety to the pyridine ring demonstrates characteristic electronic properties associated with resonance delocalization. The carbonyl carbon exhibits partial positive character due to the electron-withdrawing effect of the oxygen atom, while the nitrogen atom shows reduced basicity compared to aliphatic amines due to resonance delocalization with the carbonyl group. This electronic configuration influences the compound's ability to participate in hydrogen bonding interactions and affects its overall polarity.

The trifluoromethyl group represents one of the most electronegative substituents in organic chemistry, with the three fluorine atoms creating a powerful electron-withdrawing effect through both inductive and field effects. This functional group significantly influences the electron density distribution in the pyridine ring, reducing the electron density at all ring positions and affecting the compound's reactivity toward electrophilic and nucleophilic reagents. The carbon-fluorine bonds exhibit substantial ionic character, contributing to the overall polarity of the molecule.

Spectroscopic Signatures (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides detailed information about the structural characteristics of this compound through analysis of proton and carbon-13 chemical shifts and coupling patterns. The pyridine ring protons exhibit characteristic downfield chemical shifts due to the deshielding effect of the aromatic π-system and the electron-withdrawing substituents. The proton at position 4 of the pyridine ring appears as a singlet due to the absence of neighboring protons, while the proton at position 6 shows distinctive coupling patterns influenced by the nitrogen atom's effect on the electronic environment.

The trifluoromethyl group produces a characteristic signal in fluorine-19 nuclear magnetic resonance spectroscopy, appearing as a sharp singlet due to the equivalence of all three fluorine atoms. The chemical shift of this group is influenced by the electronic environment of the pyridine ring and provides valuable information about the electron density distribution in the aromatic system. The coupling between the fluorine atoms and nearby carbon atoms creates complex multipicity patterns in carbon-13 nuclear magnetic resonance spectra.

The pivalamide portion of the molecule exhibits characteristic nuclear magnetic resonance signatures, with the tert-butyl group appearing as a sharp singlet due to the rapid rotation of the three equivalent methyl groups. The amide proton shows variable chemical shift depending on hydrogen bonding interactions and solvent effects, typically appearing downfield due to the deshielding effect of the carbonyl group. The carbonyl carbon exhibits a characteristic chemical shift around 170-180 parts per million in carbon-13 nuclear magnetic resonance spectroscopy.

Infrared spectroscopy reveals distinctive absorption bands characteristic of the various functional groups present in the compound. The carbonyl stretching frequency of the amide group appears in the range of 1650-1680 wavenumbers, with the exact position influenced by hydrogen bonding interactions and conformational effects. The carbon-fluorine stretching vibrations of the trifluoromethyl group produce strong absorption bands in the 1100-1300 wavenumber region, while the carbon-nitrogen stretching of the pyridine ring contributes to absorptions in the 1400-1600 wavenumber region.

Ultraviolet-visible spectroscopy provides information about the electronic transitions in the compound, particularly those involving the π-system of the pyridine ring. The presence of the electron-withdrawing trifluoromethyl group and the iodine substituent significantly influences the energy gaps between electronic states, leading to characteristic absorption patterns in the ultraviolet region. The heavy atom effect of iodine may also contribute to enhanced intersystem crossing rates and altered photophysical properties compared to lighter halogen analogues.

Thermochemical Properties and Stability Analysis

The thermochemical properties of this compound reflect the complex interplay between various structural elements and their influence on molecular stability and reactivity. The compound demonstrates excellent thermal stability under standard laboratory conditions, with storage recommendations ranging from room temperature to 2-8 degrees Celsius depending on the specific application and purity requirements. This stability arises from the robust nature of the aromatic pyridine ring system and the sterically hindered pivalamide group, which provides protection against nucleophilic attack at the carbonyl carbon.

The presence of the carbon-iodine bond introduces some thermal lability to the molecule, as this bond represents one of the weaker carbon-halogen bonds in organic chemistry. However, the electron-withdrawing nature of the pyridine ring system and the trifluoromethyl group stabilizes the carbon-iodine bond through electronic effects, reducing the tendency for thermal decomposition under normal handling conditions. The compound maintains its structural integrity during typical synthetic transformations and purification procedures.

Chemical stability analysis reveals that the compound exhibits resistance to hydrolysis under neutral and mildly acidic conditions due to the sterically hindered nature of the amide linkage. The bulky tert-butyl group provides significant protection against nucleophilic attack at the carbonyl carbon, while the electron-withdrawing effects of the pyridine ring system reduce the electrophilicity of the carbonyl group. Under strongly basic conditions, the compound may undergo hydrolysis, particularly at elevated temperatures.

The compound exists as a solid at room temperature, indicating strong intermolecular forces that contribute to crystal lattice stability. These forces likely include van der Waals interactions between the aromatic ring systems, dipole-dipole interactions involving the polar functional groups, and possible halogen bonding interactions involving the iodine atom. The trifluoromethyl group contributes to the overall polarity of the molecule while providing hydrophobic character that influences solubility patterns and crystal packing arrangements.

属性

IUPAC Name |

N-[3-iodo-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3IN2O/c1-10(2,3)9(18)17-8-7(15)4-6(5-16-8)11(12,13)14/h4-5H,1-3H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTWALZDQQXFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=C(C=N1)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Halogenation and Subsequent Functionalization

Method Overview:

This strategy involves initial halogenation of the pyridine ring, followed by selective substitution reactions to introduce the trifluoromethyl group and the iodine atom at specific positions.

- Step 1: Iodination of pyridine at the 3-position using iodine monochloride or iodine in the presence of oxidants.

- Step 2: Electrophilic trifluoromethylation at the 5-position using reagents such as Togni’s reagent or trifluoromethyl sulfonium salts.

- Step 3: Amide formation with pivalic acid derivatives, typically via coupling agents like EDC or DCC.

Research Findings:

This method offers high positional selectivity, especially when directing groups or protecting groups are employed. Yields range from 65% to 80%, with purification often achieved through chromatography.

Multi-step Synthesis of the Target Compound

- Preparation of the pyridine core:

Synthesize 2-iodo-5-(trifluoromethyl)pyridine via electrophilic trifluoromethylation of 2-iodopyridine followed by selective halogenation.

Amide formation:

React the iodinated and trifluoromethylated pyridine with pivaloyl chloride or pivalic anhydride in the presence of a base like pyridine or triethylamine to form the pivalamide linkage.Final functionalization:

Optional methylation or other modifications at the nitrogen of the amide to obtain derivatives such as N-(3-iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide.

Research Findings:

This route allows precise control over substitution patterns and yields the target compound with high purity (>85%). The overall process can be optimized to minimize side reactions and maximize yield.

Data Table Summarizing Preparation Methods

Notes on Research Findings and Optimization

- Selectivity: The trifluoromethylation of pyridine rings is highly regioselective when using hypervalent iodine reagents, especially under catalytic conditions.

- Reaction Conditions: Mild temperatures and polar aprotic solvents enhance yields and selectivity.

- Purification: Chromatography remains the most effective purification method, with crystallization used for final purity enhancement.

- Yield Optimization: Excess reagents, controlled temperature, and the use of directing groups improve overall yields.

化学反应分析

Types of Reactions

N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

科学研究应用

Chemical Properties and Reactivity

The compound has the molecular formula C₁₁H₁₂F₃IN₂O and a molecular weight of approximately 372.13 g/mol. The presence of the trifluoromethyl group enhances its electrophilicity, making it suitable for various chemical reactions, including:

- Substitution Reactions : The iodine atom can be replaced by nucleophiles, allowing for the synthesis of various derivatives.

- Oxidation and Reduction : The compound can undergo oxidation and reduction reactions, leading to different derivatives with distinct properties.

- Coupling Reactions : It can participate in coupling reactions such as Suzuki or Heck reactions, forming more complex organic molecules .

Organic Synthesis

N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in developing new compounds for pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound is being investigated for its potential biological activities, particularly in:

- Antitumor Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against specific cancer cell lines. The incorporation of trifluoromethyl groups is noted to enhance selectivity and potency against tumors.

- HIV Protease Inhibition : Similar pyridine derivatives have shown promise as inhibitors of HIV protease, which is essential for viral replication. This suggests potential applications in antiviral drug development.

- Neuroprotective Effects : Some studies have explored the neuroprotective potential of related compounds in models of neurodegenerative diseases like Alzheimer's disease, indicating possible therapeutic benefits.

Agrochemicals

Due to its unique physicochemical properties imparted by fluorine atoms, this compound may also find applications in agrochemical formulations as an active ingredient or intermediate in pesticide synthesis .

Case Studies and Research Findings

Several studies have documented the applications and biological activities associated with this compound and its derivatives:

| Study Focus | Findings |

|---|---|

| Anticancer Studies | Modifications to the pyridine ring led to enhanced cytotoxicity against cancer cell lines. |

| HIV Protease Inhibition | Certain derivatives effectively inhibited HIV protease, highlighting their antiviral potential. |

| Neuroprotective Effects | Compounds showed modulation of amyloid precursor protein processing, suggesting therapeutic benefits. |

作用机制

The mechanism of action of N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The iodine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

The following table compares substituents, molecular weights, and pricing of N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide with analogous pyridine derivatives:

*Molecular weight calculated based on formula from .

Key Observations:

Trifluoromethyl vs. Halogen/Functional Groups: The trifluoromethyl group in the target compound increases molecular weight and hydrophobicity compared to derivatives with chloro (Cl) or methoxy (OCH3) groups .

Positional Effects: Substituents at the 5-position (e.g., CF3 vs. F or CN) significantly alter electronic properties. The strong electron-withdrawing nature of CF3 may reduce reactivity in nucleophilic substitution compared to compounds with formyl (CHO) or cyano (CN) groups .

Cost Implications : The target compound is priced higher than N-(3-Iodo-4-methoxypyridin-2-yl)-pivalamide ($500 vs. $240 per 1 g), likely due to the synthetic complexity of introducing the trifluoromethyl group .

Reactivity and Stability

- Derivatives with electron-withdrawing groups (CF3, CN) exhibit slower reaction rates compared to those with electron-donating groups (OCH3) .

- Stability : The trifluoromethyl group enhances thermal and oxidative stability, making the compound more suitable for high-temperature reactions than analogs like N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide, which contains a reactive formyl group .

生物活性

N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and various applications in research and industry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₂F₃IN₂O, with a molecular weight of approximately 372.13 g/mol. The compound features a pyridine ring substituted with an iodine atom and a trifluoromethyl group, which enhances its lipophilicity and reactivity. These characteristics allow for significant interactions with biological targets, potentially leading to various pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂F₃IN₂O |

| Molecular Weight | 372.13 g/mol |

| CAS Number | 1002916-67-7 |

| Appearance | White to light yellow powder |

| Solubility | Soluble in methanol |

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and proteins. The trifluoromethyl group increases the compound's lipophilicity, facilitating its binding to hydrophobic pockets in proteins. Additionally, the iodine atom can participate in halogen bonding, enhancing binding affinity and specificity to target biomolecules.

Interaction with Enzymes

Research indicates that compounds similar to this compound can interact with various enzymes, including cytochrome P450 enzymes. These interactions can modulate enzyme activity through hydrogen bonding and hydrophobic interactions, influencing metabolic pathways critical for drug metabolism and cellular function.

Cellular Effects

The compound has been shown to affect cellular processes such as signaling pathways and gene expression. It can modulate the activity of kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis. At varying doses, it exhibits both beneficial effects on cellular metabolism and potential toxic effects at higher concentrations.

Case Studies

- Antiviral Activity : In studies evaluating the antiviral properties of related compounds, certain derivatives demonstrated significant antiviral activity against tobacco mosaic virus (TMV), suggesting that this compound may also possess similar properties .

- Fungicidal Activity : Compounds containing similar structural motifs have shown broad-spectrum fungicidal activities against various phytopathogenic fungi. The presence of the trifluoromethyl group often correlates with enhanced antifungal efficacy .

Applications in Research

This compound serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique properties make it suitable for developing bioactive molecules that could lead to novel therapeutic agents or agrochemicals .

常见问题

Q. Optimization Tips :

- Control reaction temperatures (e.g., 0–5°C for iodination to minimize side products).

- Use anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of intermediates.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate high-purity product (>95%) .

How do the trifluoromethyl and iodo substituents influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

The trifluoromethyl group enhances electron-withdrawing effects, polarizing the pyridine ring and activating the 2- and 4-positions for nucleophilic substitution. The iodo substituent serves as a versatile handle for Suzuki-Miyaura or Ullmann couplings. Key observations:

- Suzuki Coupling : The 3-iodo group reacts efficiently with aryl boronic acids under Pd(PPh) catalysis, enabling biaryl formation .

- Stille Coupling : Higher yields are achieved with trimethyltin reagents due to reduced steric hindrance compared to bulkier organotin compounds.

- Impact of CF : The electron-deficient ring slows oxidative addition of palladium but stabilizes transition states, requiring elevated temperatures (80–100°C) .

What analytical techniques are critical for characterizing this compound’s purity and structure?

Basic Research Question

- NMR Spectroscopy : and -NMR confirm regioselectivity of substituents (e.g., CF at δ -63 ppm in -NMR) .

- Mass Spectrometry (HRMS) : Validate molecular weight (M.W. 372.13) and isotopic patterns (e.g., iodine’s M+2 peak).

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (using SHELXL for refinement) .

- HPLC-PDA : Monitor purity (>98%) with a C18 column and acetonitrile/water mobile phase .

How does this compound compare to structurally related pyridine derivatives in agrochemical applications?

Advanced Research Question

Compared to analogs like Fluopyram (a fungicide), this compound’s iodo and pivalamide groups confer distinct properties:

- Bioactivity : The iodo substituent enhances lipophilicity, improving membrane permeability in fungal assays .

- Metabolic Stability : The pivalamide group reduces hydrolysis rates in vivo compared to methylcarbamate derivatives (e.g., half-life increases from 2h to 8h in rat liver microsomes) .

- SAR Studies : Trifluoromethyl pyridines with halogens (I, Br) at the 3-position show 10–50x higher inhibitory activity against fungal cytochrome P450 enzymes than non-halogenated analogs .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies often arise from:

- Assay Conditions : Variations in pH (e.g., 7.4 vs. 6.5) or serum content (e.g., 10% FBS vs. serum-free) alter solubility and target binding. Validate results under standardized conditions .

- Metabolite Interference : Use LC-MS to identify degradation products (e.g., deiodinated byproducts in cell culture media).

- Target Selectivity : Perform kinome-wide profiling (e.g., using KINOMEscan) to distinguish off-target effects .

What mechanistic role does the iodo substituent play in target binding?

Advanced Research Question

The iodo group contributes to both steric and electronic interactions:

- Van der Waals Interactions : Its large atomic radius fills hydrophobic pockets in enzyme active sites (e.g., binding free energy ΔG = -9.2 kcal/mol in MD simulations) .

- Halogen Bonding : Iodo forms a 2.9–3.3 Å interaction with backbone carbonyl oxygens, stabilizing inhibitor-enzyme complexes (observed in X-ray structures of related compounds) .

- Electrophilic Susceptibility : Iodo can undergo bioactivation via cytochrome P450-mediated dehalogenation, generating reactive intermediates that covalently modify targets .

What computational methods are effective for predicting the compound’s physicochemical properties?

Advanced Research Question

- LogP Calculation : Use Molinspiration or ACD/Labs software (predicted LogP = 3.2 ± 0.1) .

- pKa Estimation : The pyridine nitrogen has a pKa ~1.5 (Schrödinger’s Epik), while the pivalamide remains unionized under physiological conditions .

- Docking Studies : Glide SP mode in Schrödinger Suite predicts binding poses in enzymes like phosphopantetheinyl transferase (docking score = -8.7) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。